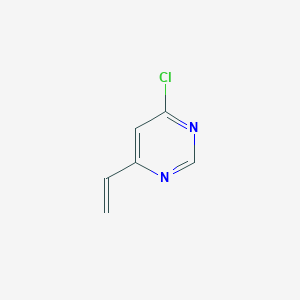

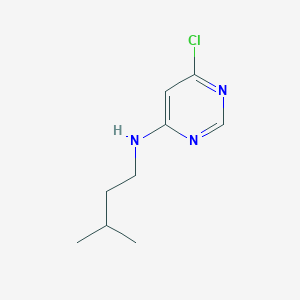

4-Chloro-6-vinylpyrimidine

概要

説明

科学的研究の応用

Chemical Reactions and Synthesis

4-Chloro-6-vinylpyrimidine serves as a versatile intermediate in organic synthesis, particularly in the conjugate addition of nucleophiles across its vinyl group. This reactivity facilitates the creation of various 2-chloro-4-(2-substituted ethyl)pyrimidines, which upon further reactions, can yield 2,4-disubstituted pyrimidines and quinazolines with potential pharmacological applications (Raux et al., 2010). Additionally, its role in electrochemical synthesis provides a pathway to novel 4-amino-6-arylpyrimidines through a reductive cross-coupling process, indicating its utility in the development of novel compounds with varied functionalities (Sengmany et al., 2011).

Environmental Applications

This compound derivatives have demonstrated significant environmental applications, particularly in the removal of hazardous materials. For instance, new quaternized crosslinked poly(4-vinylpyridines) have been used to remove hexavalent chromium from aqueous solutions, showcasing the material's potential in addressing water pollution challenges (Neagu & Mikhalovsky, 2010).

Material Science

In material science, this compound-based compounds contribute to the development of novel materials. For example, the synthesis and characterization of poly(4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites via nitroxide-mediated radical polymerization have been reported. These nanocomposites possess unique properties suitable for various applications, ranging from catalysis to advanced material engineering (Jaymand, 2011).

Catalysis

This compound and its derivatives are also pivotal in catalysis research. The synthesis of coordination complexes based on dichlorocopper(II) and poly(4-vinylpyridine) demonstrates the potential of these compounds in catalyzing important chemical reactions, including water gas shift reactions and the reduction of nitrobenzene to aniline and azobenzene. Such catalytic applications highlight the compound's role in facilitating efficient and sustainable chemical processes (Pardey et al., 2005).

Safety and Hazards

The safety data sheet for 4-Chloro-6-vinylpyrimidine indicates that it may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Target of Action

4-Chloro-6-vinylpyrimidine is a pyrimidine derivative. Pyrimidines are known to have a wide range of pharmacological applications and are often used as protein kinase inhibitors . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives can inhibit protein kinases, which play a crucial role in cellular signaling processes . The inhibition of these kinases can lead to changes in cell growth and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its potential inhibitory effects on protein kinases. By inhibiting these enzymes, this compound could potentially alter cell growth and metabolism .

特性

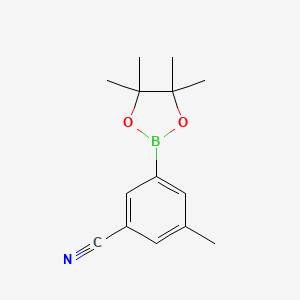

IUPAC Name |

4-chloro-6-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDLVCVGWWYNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-chloro-6-vinylpyrimidine in the synthesis of 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines?

A1: The research suggests that this compound acts as a probable intermediate in the rearrangement of 7-benzyl-4-hydroxy-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepines to 7-benzyl-4-vinyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidines when the starting material is treated with phosphoryl chloride []. The authors propose that this intermediate then undergoes further reactions, including reduction and dehydrogenation, to yield the final pyrrolopyrimidine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1488315.png)

![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)

![2-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine](/img/structure/B1488334.png)